

In Vivo Administration Guide for APJ Receptor Agonists

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Compound of Interest

Compound Name: APJ receptor agonist 10

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Application Notes and Protocols for a Representative Oral APJ Receptor Agonist

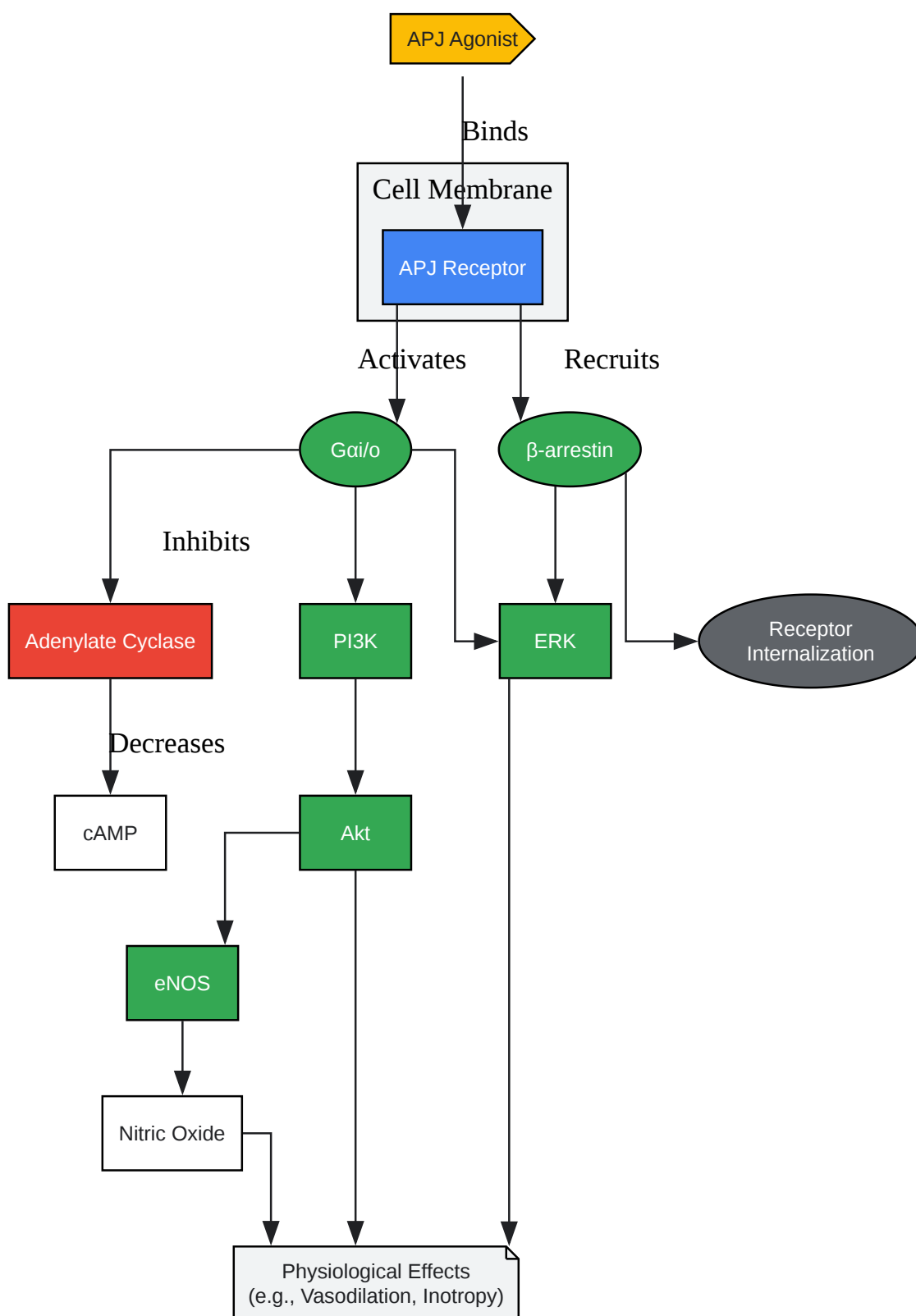
Note: The specific compound "**APJ receptor agonist 10**" is not extensively characterized in publicly available scientific literature. Therefore, this guide provides detailed protocols and data for a well-studied, orally bioavailable small molecule APJ (Apelin Receptor) agonist, BMS-986224, which can serve as a representative model for in vivo studies of this class of compounds. Information from another clinically tested agonist, AMG 986, is also included to provide a broader context.

Introduction

The apelin receptor (APJ) is a G-protein coupled receptor (GPCR) that, along with its endogenous ligands apelin and Elabela/Toddler, plays a crucial role in cardiovascular homeostasis, fluid balance, and metabolic regulation.[1][2] Pharmacological activation of APJ has emerged as a promising therapeutic strategy for conditions such as heart failure and pulmonary hypertension.[3][4] This document provides a comprehensive guide for the in vivo administration of a representative oral APJ receptor agonist, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

APJ Receptor Signaling Pathways

Activation of the APJ receptor by an agonist initiates a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins and β -arrestin.[3] The key signaling cascades include the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways.[5][6] These pathways collectively contribute to the physiological effects of APJ activation, such as enhanced cardiac contractility, vasodilation, and pro-survival effects in cardiomyocytes.[2][3]



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Caption: APJ Receptor Signaling Cascade.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from in vivo studies of the oral APJ receptor agonist BMS-986224 in a Renal Hypertensive Rat (RHR) model, a preclinical model of heart failure.^{[1][5]}

Table 1: Pharmacokinetics of BMS-986224 in RHR Model^[5]

Administration Route	Dose	Peak Plasma Concentration (Cmax)	Trough Plasma Concentration	Area Under the Curve (AUC 0-24h)
Oral (BID)	0.1 mg/kg	205 ± 11 nmol/L	25 ± 4 nmol/L	3421 nmol/Lh
Oral (BID)	1 mg/kg	2095 ± 161 nmol/L	302 ± 29 nmol/L	34280 nmol/Lh
Subcutaneous Infusion	0.192 mg/kg/day	102 nmol/L (steady state)	-	-
Subcutaneous Infusion	3 mg/kg/day	2686 nmol/L (steady state)	-	-

Table 2: Hemodynamic Effects of BMS-986224 in Anesthetized Instrumented Rats^[1]

Treatment	Dose	Change in Cardiac Output	Change in Heart Rate
BMS-986224 (infusion)	-	10-15% increase	No significant change
(Pyr1) apelin-13	-	Similar to BMS-986224	No significant change

Table 3: Chronic Oral Dosing Effects of AMG 986 in Humans (Phase I)^{[7][8]}

Dose	Administration	Key Observation
5 - 650 mg	Single and multiple oral doses	Exposure increased nonlinearly with increasing dose.
10 - 100 mg	21-day oral administration	Safe and well-tolerated in healthy subjects and heart failure patients.

Experimental Protocols

Animal Model: Renal Hypertensive Rat (RHR)

This model is used to induce cardiac hypertrophy and decreased cardiac output, mimicking aspects of heart failure.[5]

Methodology:

- Animals: Male Sprague-Dawley rats (≥ 250 g) are used.[5]
- Habituation: Animals are group-housed on a 12-hour light/dark cycle and habituated for at least 7 days before the experiment, with ad libitum access to food and water.[5]
- Surgical Procedure:
 - Anesthetize the rats.
 - A silver clip is placed on the left renal artery to induce hypertension.
 - Sham-operated animals undergo the same surgical procedure without the placement of the renal clip.
- Post-operative Care: Allow for a recovery period before the commencement of drug administration.

In Vivo Administration of BMS-986224

Formulation:

- For oral administration, BMS-986224 can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
- For subcutaneous infusion, the compound can be dissolved in an appropriate vehicle and loaded into osmotic pumps.

Protocols:

A. Acute Infusion in Anesthetized Instrumented Rats[1]

- Anesthetize male Sprague-Dawley rats.
- Surgically implant catheters for drug infusion and monitoring of cardiovascular parameters (e.g., cardiac output, heart rate, blood pressure).
- Administer a short-term infusion of BMS-986224.
- Continuously record hemodynamic parameters.

B. Chronic Subcutaneous Administration in the RHR Model[3]

- Load osmotic pumps with the desired concentration of BMS-986224.
- Surgically implant the osmotic pumps subcutaneously in the RHR model rats.
- The pumps will deliver a continuous infusion of the compound for the duration of the study (e.g., 10 days).[3]
- At the end of the treatment period, assess cardiovascular parameters using techniques like echocardiography.

C. Chronic Oral Administration in the RHR Model[5]

- Administer BMS-986224 orally via gavage once daily (QD) or twice daily (BID).
- A typical study duration is 10 days.[5]
- Monitor animal body weight and general health throughout the study.

- At the end of the treatment period, perform echocardiography to assess cardiac function (e.g., stroke volume, cardiac output).

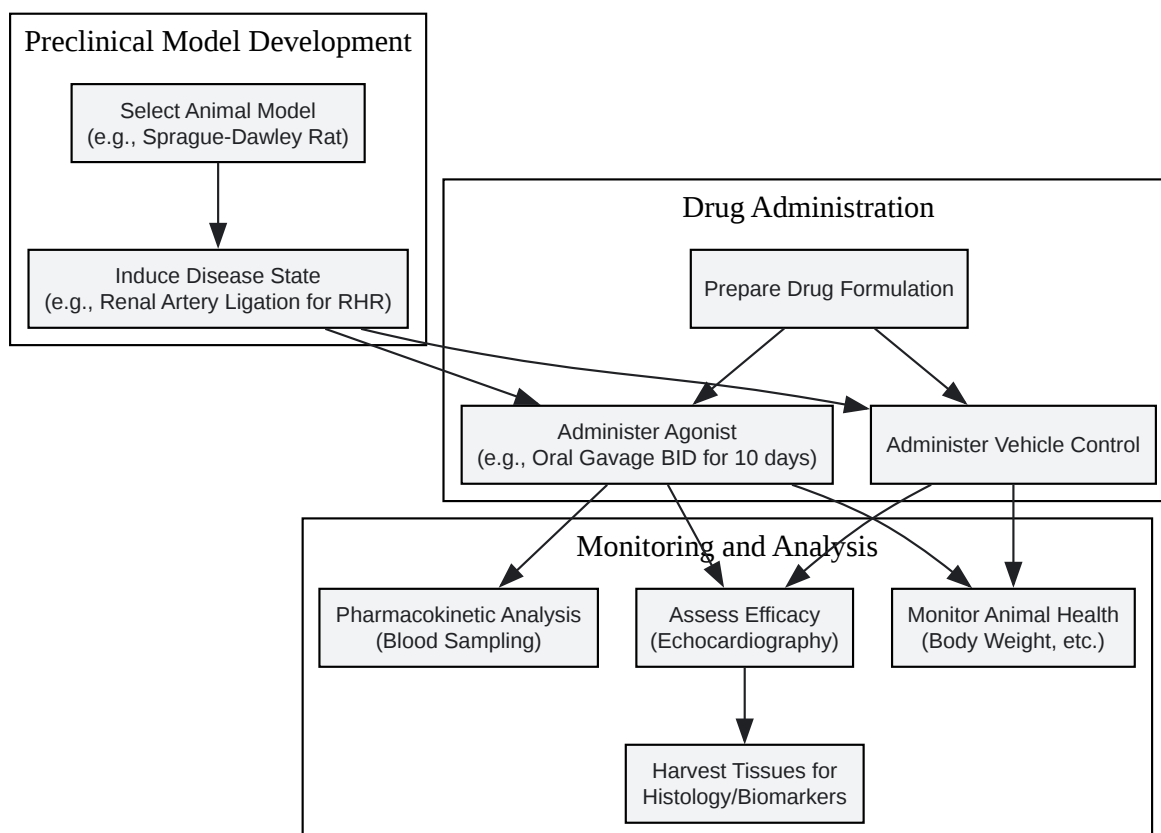
Assessment of Cardiac Function

Echocardiography:

- Lightly anesthetize the rats.
- Use a high-frequency ultrasound system to acquire images of the heart.
- Measure parameters such as left ventricular dimensions, ejection fraction, stroke volume, and cardiac output.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating an oral APJ receptor agonist in an in vivo model of heart failure.



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Caption: In Vivo Experimental Workflow.

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